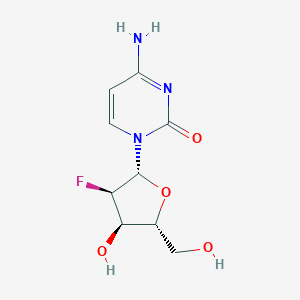

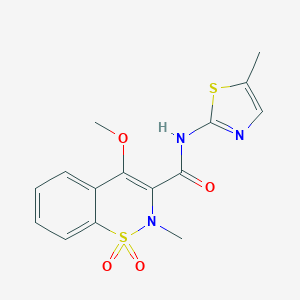

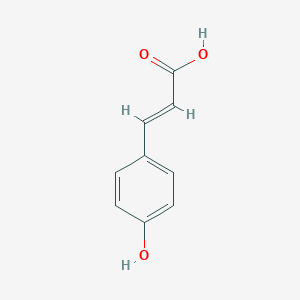

4-Methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-Methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1lambda^6,2-benzothiazine-3-carboxamide" is a derivative of benzothiazine, which is a class of compounds known for their potential pharmacological properties. The benzothiazine nucleus is a common structural motif in molecules exhibiting analgesic and anti-inflammatory activities, as demonstrated in the series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ^6,1-benzothiazine-3-carboxamides . The presence of a methoxy group and a thiazolyl moiety in the compound suggests that it may have unique biological activities, possibly including analgesic properties as indicated by related compounds .

Synthesis Analysis

The synthesis of benzothiazine derivatives often involves the reaction of suitable precursors, such as imidazolides with aminopyridines, to form N-pyridyl benzothiazine carboxamides . The introduction of substituents like the methoxy group can be achieved through various synthetic routes, including alkylation reactions . The synthesis of related compounds has been achieved through effective methods, indicating that the synthesis of the compound would likely follow similar strategies, with adjustments to incorporate the specific methoxy and thiazolyl substituents .

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is crucial in determining their biological activity. X-ray diffraction analysis has been used to confirm the structure of synthesized substances, revealing that the carbonyl and sulfo groups can occupy different positions relative to the benzothiazine bicycle . The spatial arrangement of these groups, along with the planes of any heterocyclic fragments, can significantly influence the pharmacological properties of the compounds .

Chemical Reactions Analysis

Benzothiazine derivatives can undergo various chemical reactions, including alkylation, which can lead to the formation of different substituted products . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the nucleophilicity of the anion involved in the reaction . The specific chemical reactions that "4-Methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1lambda^6,2-benzothiazine-3-carboxamide" undergoes would depend on its functional groups and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Intramolecular hydrogen bonds can stabilize the structures, as seen in N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides . The presence of a methoxy group and a thiazolyl moiety in the compound of interest would contribute to its unique physical and chemical properties, potentially affecting its solubility and stability, which are important factors for its biological activity and formulation as a pharmaceutical agent.

Applications De Recherche Scientifique

Antifungal and Immunomodulating Activities

Studies have shown the antifungal and immunomodulating activities of 1,4-benzothiazine azole derivatives (1,4-BT), including compounds structurally related to 4-Methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1lambda^6^,2-benzothiazine-3-carboxamide. These compounds exhibit significant in vivo and in vitro antifungal activity against Candida species. Their activity is attributed to specific chemical characteristics such as the presence of ether substitution at the side chain, suggesting that ether derivatives are the most active compounds. Moreover, these compounds are metabolized into active antifungal agents in vivo and may also improve protective immune responses through both direct antifungal effects and immunomodulating activity (Schiaffella & Vecchiarelli, 2001).

Biological Activities of Benzothiazine Derivatives

Benzothiazines, including derivatives of 4-Methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1lambda^6^,2-benzothiazine-3-carboxamide, are highlighted for their diverse biological activities. They are recognized for their potential in drug discovery, especially due to their pharmacophoric qualities which have been linked to various therapeutic applications such as anticancer, antiviral, and anti-inflammatory effects. The structure-activity relationship (SAR) studies of these compounds provide insights into designing more effective therapeutic agents (Rai et al., 2017).

Synthetic and Chemical Transformations

The synthetic strategies for benzothiazine derivatives, including those structurally related to 4-Methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1lambda^6^,2-benzothiazine-3-carboxamide, have been extensively reviewed. These strategies involve various chemical transformations that enable the creation of a wide range of compounds with potential industrial and pharmacological uses. The studies underscore the importance of these compounds in the field of drug discovery and their potential to act as drug candidates for treating a large number of diseases (Mir, Dar, & Dar, 2020).

Propriétés

IUPAC Name |

4-methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17-14(19)12-13(22-3)10-6-4-5-7-11(10)24(20,21)18(12)2/h4-8H,1-3H3,(H,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUDJLQLPHEBEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Methylmeloxicam | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

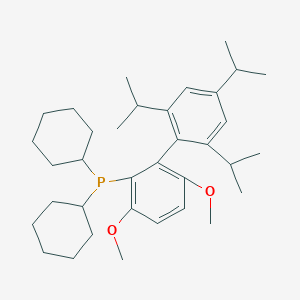

![N-[5-(Diphenylphosphinoylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B130028.png)

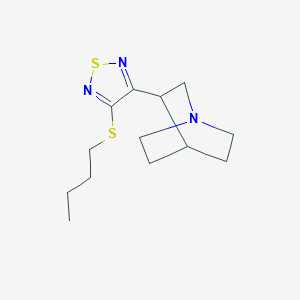

![1-[3-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B130036.png)